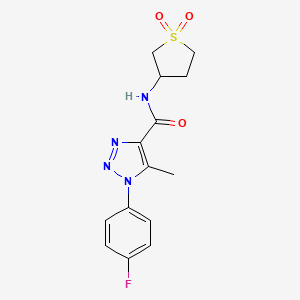
N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C14H15FN4O3S and its molecular weight is 338.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula and weight:
- Molecular Formula : C14H14F N5O2S
- Molecular Weight : 321.35 g/mol
The structural representation includes a triazole ring, a tetrahydrothiophene moiety, and a fluorophenyl group, which are critical for its biological activity.
Anticancer Activity
Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. The compound has been evaluated for its antiproliferative effects against various cancer cell lines. Notably:
- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).
- IC50 Values : The compound demonstrated promising IC50 values in the low micromolar range (specific values not provided in the results).
In a comparative study, some triazole derivatives showed superior activity compared to standard chemotherapeutic agents like doxorubicin and 5-fluorouracil, indicating a potential for development as an effective anticancer drug .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties against various pathogens:
- Tested Organisms : Escherichia coli and Staphylococcus aureus.
- Results : Several derivatives exhibited notable inhibition against these bacteria, suggesting that the incorporation of the triazole moiety enhances antimicrobial efficacy. The specific mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
The biological activity of this compound is likely attributed to its ability to inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Inhibition of TS leads to:
- Induction of Apoptosis : The compound may induce programmed cell death in cancer cells by disrupting DNA synthesis.
- Cell Cycle Arrest : This results in halted proliferation of cancer cells.
Case Studies and Research Findings
Several studies have highlighted the efficacy of triazole-based compounds:
- Study on Antiproliferative Activity :
- Antimicrobial Evaluation :
Data Summary Table
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O3S/c1-9-13(14(20)16-11-6-7-23(21,22)8-11)17-18-19(9)12-4-2-10(15)3-5-12/h2-5,11H,6-8H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJRZVZGKKHCAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NC3CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














